REACTION_CXSMILES
|
[Cl:1][CH2:2]CO.[OH:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][C:13]#N)=[CH:8][CH:7]=1.C(P(CC)CC)C>CC(C)=O.O.C(OCC)C>[Cl:1][CH2:2][CH2:13][S:12][C:9]1[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
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3.9 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)SC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)P(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 25 minutes
|
Duration
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25 min
|
Type
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CUSTOM
|
Details
|
the layers separated
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Type
|
WASH
|
Details
|
The organic layer was washed with water (4×50 ml) and saturated sodium chloride (2×25 ml)
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
ClCCSC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |